molecular formula C7H13NO B6182145 {2-azabicyclo[2.2.1]heptan-4-yl}methanol CAS No. 2613384-34-0

{2-azabicyclo[2.2.1]heptan-4-yl}methanol

Cat. No. B6182145
CAS RN: 2613384-34-0
M. Wt: 127.2
InChI Key:
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Description

“{2-azabicyclo[2.2.1]heptan-4-yl}methanol” is a chemical compound with the molecular formula C7H13NO . It is a key structural motif found in a number of synthetic compounds .


Synthesis Analysis

The synthesis of “{2-azabicyclo[2.2.1]heptan-4-yl}methanol” can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Molecular Structure Analysis

The InChI code for “{2-azabicyclo[2.2.1]heptan-4-yl}methanol” is 1S/C7H13NO/c9-5-7-2-1-6(3-7)8-4-7/h6,8-9H,1-5H2 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of “{2-azabicyclo[2.2.1]heptan-4-yl}methanol” is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be used with a broad array of substrates .


Physical And Chemical Properties Analysis

“{2-azabicyclo[2.2.1]heptan-4-yl}methanol” has a molecular weight of 127.19 . It is available in powder form . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Safety and Hazards

The safety information available indicates that “{2-azabicyclo[2.2.1]heptan-4-yl}methanol” may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {2-azabicyclo[2.2.1]heptan-4-yl}methanol involves the conversion of a cyclic amine to a primary alcohol through a series of reactions.", "Starting Materials": [ "Cyclic amine (2-azabicyclo[2.2.1]heptane)", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Diethyl ether (C2H5)2O" ], "Reaction": [ "Step 1: The cyclic amine (2-azabicyclo[2.2.1]heptane) is reacted with sodium borohydride (NaBH4) in methanol (CH3OH) to reduce the imine group to a secondary amine.", "Step 2: The secondary amine is then reacted with hydrochloric acid (HCl) to form the corresponding hydrochloride salt.", "Step 3: The hydrochloride salt is then treated with sodium hydroxide (NaOH) to deprotonate the amine and form the free base.", "Step 4: The free base is then reacted with methanol (CH3OH) to form the primary alcohol ({2-azabicyclo[2.2.1]heptan-4-yl}methanol).", "Step 5: The primary alcohol is isolated by extraction with diethyl ether (C2H5)2O." ] }

CAS RN

2613384-34-0

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

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